molecular formula C9H11NO B14780428 2-Propylnicotinaldehyde

2-Propylnicotinaldehyde

Cat. No.: B14780428
M. Wt: 149.19 g/mol
InChI Key: NGDZGEWXEXQCGC-UHFFFAOYSA-N
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Description

2-Propylnicotinaldehyde (CAS 90732-14-2) is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of nicotinaldehyde (pyridine-3-carboxaldehyde), a compound known for its role as a key organic intermediate in the synthesis of various specialized molecules . As a building block featuring both an aldehyde group and a pyridine ring, it offers two distinct reactive sites for chemical modification, making it a valuable scaffold in organic and medicinal chemistry research . Nicotinaldehyde derivatives are widely recognized for their utility in constructing donor-acceptor configured small molecules for materials science applications, such as non-linear optical (NLO) materials . Furthermore, related pyridine-carboxaldehyde compounds have been utilized in the synthesis of bioactive molecules, including hydrazide-hydrazone derivatives with demonstrated antibacterial propensity . This reagent is provided For Research Use Only and is intended for use by qualified researchers in laboratory settings. Researchers should handle this compound with standard safety precautions, storing it in a cool, dry place, and are encouraged to consult the relevant safety data sheets prior to use.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-propylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-7H,2,4H2,1H3

InChI Key

NGDZGEWXEXQCGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=N1)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Propylnicotinaldehyde and Analogues

Classical Synthetic Approaches to Nicotinaldehydes

Historically, the synthesis of nicotinaldehydes has been achieved through various methods. One of the most prominent classical methods is the Vilsmeier-Haack reaction. jk-sci.comijpcbs.comwikipedia.org This reaction typically involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃). jk-sci.comijpcbs.comwikipedia.org The aromatic compound attacks the Vilsmeier reagent, and subsequent hydrolysis yields the corresponding aldehyde. jk-sci.comwikipedia.org While effective, these classical methods can sometimes be limited by the reactivity of the substrate and may require harsh reaction conditions. jk-sci.com

Another classical approach involves the oxidation of the corresponding hydroxymethylpyridine. However, controlling the oxidation to yield the aldehyde without further oxidation to the carboxylic acid can be challenging. Various oxidizing agents have been employed, each with its own set of advantages and disadvantages regarding selectivity and reaction conditions.

Modern and Stereoselective Synthesis Strategies

Recent advancements in synthetic chemistry have led to the development of more sophisticated and selective methods for preparing nicotinaldehydes and their derivatives. These modern strategies often focus on improving efficiency, selectivity, and the ability to introduce chiral centers.

Biocatalytic Pathways for Asymmetric Synthesis of Related Chiral Building Blocks

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral building blocks, which are crucial for the development of enantiomerically pure pharmaceuticals and other bioactive molecules. Enzymes, such as oxidoreductases, can be used to asymmetrically reduce carbonyl compounds to produce chiral alcohols, which are valuable precursors. nih.gov For instance, chemoenzymatic cascades can combine organocatalysis with biocatalysis in a one-pot process to create complex chiral molecules from simple starting materials. nih.gov This approach offers high enantioselectivity and reduces the need for protecting groups, aligning with the principles of green chemistry. nih.govacs.org The use of microorganisms as biocatalysts for the reduction of carbonyls is also a well-established method for generating chiral alcohols.

Vilsmeier Reaction Applications in Halogenated Nicotinaldehyde Synthesis

The Vilsmeier-Haack reaction remains a cornerstone in the synthesis of nicotinaldehyde derivatives, particularly for introducing halogen atoms into the pyridine (B92270) ring. researchgate.net Research has shown that the reaction of various enamides with the Vilsmeier reagent can lead to the formation of multi-substituted chloronicotinaldehydes. researchgate.net The choice of the Vilsmeier reagent, for instance, using diphosgene or triphosgene (B27547) instead of the traditional POCl₃, can significantly improve the selectivity and yield of the desired halogenated nicotinaldehyde. researchgate.net This method provides a facile and efficient route to these important synthetic intermediates. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-propylnicotinaldehyde and its analogues. Key parameters that are often adjusted include the concentration of the Vilsmeier reagent, reaction temperature, and the choice of solvent.

In the synthesis of chloronicotinaldehydes via the Vilsmeier reaction of enamides, it has been demonstrated that using an excess of the Vilsmeier reagent can lead to the formation of chloropyridines as byproducts. researchgate.net However, by carefully controlling the stoichiometry of the reagent, the selective formation of the desired chloronicotinaldehyde can be achieved in high yields. researchgate.net The reaction temperature is another critical factor, with different substrates requiring specific temperature ranges to achieve optimal results. jk-sci.com

Reactant (Enamide)Vilsmeier ReagentProduct (Chloronicotinaldehyde)Yield (%)
N-(1-Butenyl)-N-methylanilinePOCl₃/DMF2-Chloro-5-propylnicotinaldehydeGood
N-(1-Pentenyl)-N-methylanilinePOCl₃/DMF2-Chloro-5-butylnicotinaldehydeGood
N-(1-Hexenyl)-N-methylanilinePOCl₃/DMF2-Chloro-5-pentylnicotinaldehydeGood

This table is based on the general findings that enamides can be converted to the corresponding chloronicotinaldehydes in good yields. researchgate.net Specific yield percentages for these exact substrates would require direct experimental data.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. sigmaaldrich.comscispace.com Key principles relevant to the synthesis of this compound include waste prevention, atom economy, the use of safer solvents, and catalysis. acs.orgsigmaaldrich.com

Prevention : It is preferable to prevent the formation of waste rather than treating it after it has been created. sigmaaldrich.com This can be achieved by optimizing reactions to minimize byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgsigmaaldrich.com Catalytic reactions are often superior to stoichiometric ones in this regard. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. sigmaaldrich.comskpharmteco.com Research into greener solvent alternatives is ongoing. skpharmteco.com

Catalysis : Catalytic reagents are generally superior to stoichiometric reagents as they are highly selective, can reduce energy requirements, and minimize waste. acs.orgscispace.com Biocatalysis, as mentioned earlier, is a prime example of a green catalytic approach. acs.orgscispace.com

Reduce Derivatives : Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. acs.orgsigmaaldrich.com The specificity of enzymes in biocatalysis can often eliminate the need for protecting groups. acs.org

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Advanced Spectroscopic Characterization of 2 Propylnicotinaldehyde

Raman Spectroscopy

Vibrational Fingerprinting and Phase Composition

General principles of these spectroscopic methods are well-established. For instance, ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of 2-Propylnicotinaldehyde, respectively, revealing chemical shifts and coupling constants that are unique to its structure. Solid-state NMR could offer insights into the compound's molecular arrangement and dynamics in the solid phase.

Similarly, IR and Raman spectroscopy are powerful tools for identifying the vibrational modes of the molecule's functional groups, such as the carbonyl (C=O) of the aldehyde and the various bonds within the propyl group and the pyridine (B92270) ring. Each technique offers a unique "fingerprint" of the molecule.

While predictive software for spectroscopic data exists, this report is strictly limited to presenting experimentally verified and published research findings. Without access to such data for this compound, any attempt to populate the outlined article would be speculative and would not meet the required standards of scientific accuracy.

Further research or de novo spectral acquisition would be necessary to generate the specific data required for a thorough spectroscopic characterization of this compound. At present, the scientific community awaits the publication of such detailed analyses.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis and Surface Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of detecting trace amounts of analytes and providing detailed information about their molecular structure and orientation upon adsorption to a nanostructured metal surface. umn.edursc.org For this compound, SERS analysis, typically performed using silver (Ag) or gold (Au) nanoparticles as substrates, would yield significantly enhanced Raman signals, allowing for detection at levels far below conventional Raman spectroscopy. researchgate.netresearchgate.net

The SERS spectrum of this compound is expected to be dominated by vibrations of the pyridine ring, as the ring's nitrogen atom facilitates strong interaction with the metal surface. Key vibrational modes would include the ring breathing mode, trigonal ring breathing, and C-H in-plane bending modes. Based on studies of similar pyridine derivatives like nicotine (B1678760) and nicotinic acid, the orientation of the adsorbed molecule can be inferred from the relative enhancement of specific vibrational modes. mdpi.comresearchgate.netosti.gov For instance, if the molecule adsorbs via the lone pair of electrons on the nitrogen atom, with the pyridine ring perpendicular to the metal surface, the ring breathing modes would be strongly enhanced.

The aldehyde and propyl groups will also produce characteristic, albeit potentially less enhanced, signals. The C=O stretching vibration of the aldehyde group and the C-H stretching and bending modes of the propyl group would provide further structural confirmation. By correlating SERS signal intensity with concentration, a calibration curve can be established for the quantitative analysis of this compound in various matrices. duke.edu

Table 1: Predicted SERS Peak Assignments for this compound on a Silver Substrate

Predicted Wavenumber (cm⁻¹)AssignmentPredicted Intensity
~1035Pyridine Ring Breathing (ν₁₂)Strong
~1250C-H In-plane BendMedium
~1590Pyridine Ring Stretching (ν₈ₐ)Strong
~1695Aldehyde C=O StretchMedium-Weak
~2960Propyl Group C-H StretchMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Under electron ionization (EI), the molecule would generate a molecular ion peak (M⁺) corresponding to its exact mass. The subsequent fragmentation pattern provides a structural fingerprint.

The fragmentation of this compound is predicted to follow patterns characteristic of both aldehydes and substituted pyridines. libretexts.orglibretexts.org Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyridine ring, or the bond between the carbonyl carbon and its hydrogen. This would result in the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of CHO).

Propyl Group Fragmentation: Loss of the propyl group via cleavage of the C-C bond adjacent to the pyridine ring, leading to a significant fragment at M-43.

McLafferty Rearrangement: As a ketone/aldehyde with a sufficiently long alkyl chain, this compound can undergo a McLafferty rearrangement. youtube.com This involves the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond, resulting in the elimination of a neutral propene molecule and the formation of a charged enol fragment.

Pyridine Ring Fission: At higher energies, fragmentation of the pyridine ring itself can occur, leading to smaller, characteristic ions.

Table 2: Predicted Key Mass Fragments for this compound

m/z Value (Predicted)Fragment Identity/LossFragmentation Pathway
149[M]⁺ (Molecular Ion)Ionization
148[M-H]⁺Alpha-Cleavage
120[M-CHO]⁺Alpha-Cleavage
106[M-C₃H₇]⁺Propyl Group Cleavage
107[M-C₃H₆]⁺ (McLafferty Fragment)McLafferty Rearrangement
78[C₅H₄N]⁺Cleavage of side chains

Hyphenated Techniques (e.g., GC-MS, LC-MS-MS)

Hyphenated techniques are crucial for analyzing this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijstr.org For GC-MS analysis, derivatization of the aldehyde group is often necessary to increase volatility and thermal stability. mdpi.com Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the aldehyde to form a more volatile oxime derivative, which can be readily separated on a capillary GC column and detected with high sensitivity by the mass spectrometer in either scan or selected ion monitoring (SIM) mode. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): LC-MS-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. nih.gov this compound can be separated from a mixture using reversed-phase liquid chromatography. The analyte is then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). lcms.cz In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity for quantification. nih.govresearchgate.net

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

Q-TOF LC-MS is a high-resolution mass spectrometry (HRMS) technique that offers significant advantages for the analysis of this compound, particularly in complex matrices or for identifying unknown transformation products. nih.gov This hybrid technique combines a quadrupole analyzer with a time-of-flight analyzer. nih.gov Its key benefit is the ability to provide highly accurate mass measurements (typically within 5 ppm). This accuracy allows for the determination of the elemental composition of the molecular ion and its fragments, greatly increasing confidence in identification. waters.comfrontiersin.org Unlike triple quadrupole (QqQ) instruments that are primarily used for targeted analysis, Q-TOF instruments are ideal for both targeted and non-targeted screening, as they acquire full-spectrum, high-resolution data for all ions, enabling retrospective data analysis for compounds not initially targeted. waters.comchembites.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material. researchgate.net For this compound, XPS would provide a quantitative elemental analysis and detailed chemical state information.

The XPS spectrum would show characteristic peaks for carbon (C1s), nitrogen (N1s), and oxygen (O1s).

N1s Spectrum: The nitrogen peak would be of particular interest. The binding energy of the N1s electron would confirm the presence of pyridinic nitrogen (N in a six-membered aromatic ring), which typically appears around 398.5-399.0 eV. researchgate.netmdpi.com This distinguishes it from other nitrogen environments like pyrrolic or quaternary nitrogen.

C1s Spectrum: The high-resolution C1s spectrum would be complex and could be deconvoluted into multiple components representing the different carbon environments: the aromatic carbons of the pyridine ring, the aliphatic carbons of the propyl chain, and the carbonyl carbon of the aldehyde group, which would appear at a higher binding energy due to its bond with oxygen.

O1s Spectrum: A single peak in the O1s region would correspond to the oxygen atom in the aldehyde group (C=O), typically found around 531-532 eV.

Recent studies have shown XPS can be a powerful tool for analyzing the chemical environment in nitrogen heterocycles. acs.orgnih.govacs.org

Table 3: Predicted XPS Binding Energies for this compound

Core LevelPredicted Binding Energy (eV)Chemical Environment
N1s~398.7Pyridinic Nitrogen
O1s~531.5Carbonyl Oxygen (C=O)
C1s (a)~284.8Aromatic C-C, C-H
C1s (b)~285.5Aliphatic C-C, C-H
C1s (c)~286.5C-N in Pyridine Ring
C1s (d)~287.8Carbonyl Carbon (C=O)

X-ray Absorption Spectroscopy (XAS) and Near-Edge Structure Analysis

X-ray Absorption Spectroscopy (XAS) is a technique that probes the local geometric and electronic structure of a specific element in a sample. mdpi.comaps.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS at the nitrogen K-edge would be particularly insightful. The N K-edge XANES spectrum reveals information about the unoccupied molecular orbitals of the molecule. researchgate.net It is characterized by sharp pre-edge features corresponding to electronic transitions from the N 1s core level to unoccupied π* and σ* orbitals. acs.orgnih.gov The energy and intensity of these transitions are sensitive to the local chemical environment, including the effects of the propyl and aldehyde substituents on the electronic structure of the pyridine ring. Comparing the experimental spectrum to theoretical calculations can provide a detailed picture of the molecule's frontier orbitals, which are crucial for its reactivity. rsc.org

Advanced Optical Spectroscopic Techniques for Electronic Structure and Dynamics

Advanced optical spectroscopy encompasses a range of techniques that probe the electronic transitions and subsequent dynamics in a molecule.

UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound would reveal its characteristic electronic transitions. Like other pyridine derivatives, it is expected to show π → π* transitions, typically at higher energies (shorter wavelengths), and n → π* transitions at lower energies (longer wavelengths). The n → π* transition involves the promotion of a non-bonding electron from the nitrogen lone pair or the carbonyl oxygen to an antibonding π* orbital. The position and intensity of these bands are influenced by the propyl and aldehyde substituents. researchgate.net

Fluorescence Spectroscopy: Upon absorption of light, the molecule may relax by emitting a photon (fluorescence). Fluorescence spectroscopy measures the emission spectrum, providing information about the energy levels of the lowest excited singlet state. The fluorescence quantum yield and lifetime are sensitive parameters that reflect the efficiency of competing non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion. researchgate.net

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be employed to study the ultrafast dynamics of the excited states of this compound following photoexcitation. This would allow for the direct observation of processes such as intramolecular charge transfer, intersystem crossing, and vibrational relaxation on femtosecond to nanosecond timescales. rsc.org

Chemical Reactivity and Reaction Mechanisms of 2 Propylnicotinaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) at the 3-position of the pyridine (B92270) ring is a primary site of chemical reactivity in 2-propylnicotinaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, and the adjacent hydrogen atom allows for oxidation to the corresponding carboxylic acid.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes. In this compound, the electrophilicity of the carbonyl carbon is influenced by both the electron-withdrawing nature of the pyridine ring nitrogen and the electron-donating effect of the 2-propyl group. This results in a nuanced reactivity profile.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final addition product. The rate and equilibrium of these reactions are dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Examples of Nucleophilic Addition Reactions with this compound This table is illustrative and based on general aldehyde reactivity, as specific data for this compound is not readily available in published literature.

Nucleophile Reagent Example Product Type
Hydride ion (:H⁻) Sodium borohydride (B1222165) (NaBH₄) Primary alcohol
Cyanide ion (:CN⁻) Hydrogen cyanide (HCN) Cyanohydrin
Grignard reagent (R-MgX) Ethylmagnesium bromide Secondary alcohol

Reduction Pathways (e.g., Hydride Reductions)

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (2-propylpyridin-3-yl)methanol. This transformation is typically achieved using complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism of hydride reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step to yield the alcohol. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups that might be present.

Table 2: Comparison of Hydride Reducing Agents for this compound Reaction conditions and yields are generalized for aromatic aldehydes.

Reducing Agent Typical Solvent Reaction Conditions Product Typical Yield
Sodium Borohydride (NaBH₄) Methanol (B129727)/Ethanol Room Temperature (2-propylpyridin-3-yl)methanol High

Oxidation Processes to Carboxylic Acids

The aldehyde group of this compound can be oxidized to form 2-propylnicotinic acid. This is a common transformation for aldehydes and can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), and milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution.

The choice of oxidizing agent can be critical to avoid unwanted side reactions, such as oxidation of the propyl group or the pyridine ring. Milder reagents are often employed when other sensitive functional groups are present.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

This compound, possessing α-hydrogens on the propyl group, has the potential to undergo self-condensation reactions, such as the aldol condensation, under basic conditions. However, crossed-aldol condensations with other carbonyl compounds that lack α-hydrogens are generally more synthetically useful to avoid a mixture of products.

More significantly, this compound is a suitable substrate for the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, malononitrile) in the presence of a basic catalyst, such as piperidine or pyridine. The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.

Table 3: Knoevenagel Condensation of this compound with Active Methylene Compounds Products and yields are predicted based on known Knoevenagel reactions.

Active Methylene Compound Catalyst Product
Malononitrile Piperidine 2-(2-propylpyridin-3-ylidene)malononitrile
Diethyl malonate Pyridine Diethyl 2-(2-propylpyridin-3-ylidene)malonate

Keto-Enol Tautomerism and Equilibrium Dynamics

Like other aldehydes with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. Tautomers are constitutional isomers that readily interconvert. The keto form (the aldehyde) is generally much more stable and therefore predominates at equilibrium.

The equilibrium can be catalyzed by either acid or base. The enol form, although present in small amounts, is a key intermediate in many reactions involving the α-carbon, such as racemization and some condensation reactions. The presence of the electron-withdrawing pyridine ring can influence the acidity of the α-protons on the propyl group, thereby affecting the position of the keto-enol equilibrium. For most simple aldehydes, the keto form is favored by a large margin.

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring in this compound is an aromatic system, but its reactivity is significantly different from that of benzene due to the presence of the electronegative nitrogen atom. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

The substituents on the ring, the 2-propyl group and the 3-aldehyde group, further modulate this reactivity. The 2-propyl group is an electron-donating group (EDG) through an inductive effect, which tends to activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. Conversely, the 3-aldehyde group is an electron-withdrawing group (EWG) through both inductive and resonance effects, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. rsc.org The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. rsc.org Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen is readily protonated, further increasing the ring's deactivation. rsc.org

For pyridine itself, electrophilic substitution, when forced to occur, generally proceeds at the 3- and 5-positions. rsc.org In the case of this compound, the presence of the aldehyde group, a meta-directing deactivator, at the 3-position would be expected to further disfavor electrophilic attack. The 2-propyl group, being an alkyl group, is an ortho-, para-director and an activating group. However, its activating effect is likely insufficient to overcome the strong deactivating effects of the pyridine nitrogen and the aldehyde group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionElectronic Effects of SubstituentsPredicted Reactivity
4Ortho to aldehyde (deactivating), meta to propyl (activating)Low
5Meta to aldehyde (less deactivating), para to propyl (activating)Most likely site of attack
6Ortho to propyl (activating), ortho to nitrogen (deactivating)Low

Nucleophilic Aromatic Substitution Reactions

In contrast to its resistance towards electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. nih.gov The presence of a good leaving group at these positions facilitates the attack of nucleophiles.

In this compound, there isn't an inherent leaving group on the ring. However, the aldehyde group can influence the reactivity towards nucleophiles. While direct SNAr on the ring is unlikely without a leaving group, the aldehyde functionality itself is a prime target for nucleophilic attack. Reactions such as additions to the carbonyl group are expected to be a major pathway for the reactivity of this compound with nucleophiles.

Should a leaving group be present at the 2- or 4-position of a nicotinaldehyde derivative, the aldehyde group, being electron-withdrawing, would activate the ring towards nucleophilic attack. The negative charge of the Meisenheimer intermediate formed during the reaction can be delocalized onto the oxygen atom of the aldehyde, thus stabilizing the intermediate and facilitating the substitution. nih.gov

Influence of the 2-Propyl Substituent on Reactivity and Selectivity (Steric and Electronic Effects)

The 2-propyl group plays a crucial role in modulating the reactivity and selectivity of this compound through a combination of steric and electronic effects.

Steric Effects: The propyl group at the 2-position introduces significant steric hindrance around the nitrogen atom and the adjacent 3-position where the aldehyde group is located. This steric bulk can:

Hinder the approach of reagents to the nitrogen atom and the aldehyde functionality. This could potentially decrease the rates of reactions involving these sites.

Influence the regioselectivity of reactions on the pyridine ring. For instance, in any potential electrophilic substitution, the steric bulk of the propyl group might disfavor attack at the adjacent positions.

Affect the conformation of the aldehyde group, which in turn could influence its reactivity.

Electronic Effects: The propyl group is an electron-donating group through an inductive effect. This has several consequences for the reactivity of the molecule:

Partial activation of the pyridine ring: The electron-donating nature of the propyl group can partially counteract the deactivating effect of the nitrogen atom and the aldehyde group, making the ring slightly less electron-deficient.

Influence on the basicity of the nitrogen atom: The electron-donating effect of the propyl group can increase the electron density on the nitrogen atom, thereby increasing its basicity compared to unsubstituted pyridine.

Stabilization of adjacent positive charges: In the event of an electrophilic attack on the ring, the propyl group can help to stabilize the resulting cationic intermediate through an inductive effect.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound will be influenced by the factors discussed above, namely the electronic nature of the pyridine ring and the steric and electronic effects of the substituents.

Table 2: Predicted Influence of Substituents on Kinetic and Thermodynamic Parameters

Reaction TypeInfluence of 2-Propyl GroupInfluence of Aldehyde GroupPredicted Kinetic OutcomePredicted Thermodynamic Outcome
Electrophilic Aromatic SubstitutionInductive effect may slightly increase rate, steric effect may decrease rate.Deactivating, will decrease rate.Slow reaction rates expected.Product formation may be thermodynamically unfavorable.
Nucleophilic Addition to AldehydeSteric hindrance may decrease rate.Electrophilic carbon facilitates attack.Moderate to slow reaction rates expected.Formation of stable addition products is likely.

Mechanistic Investigations: Identification of Intermediates and Transition States

Detailed mechanistic investigations for reactions of this compound are scarce in the available literature. However, based on the general principles of organic chemistry, the following intermediates and transition states can be postulated for its key reactions.

In electrophilic aromatic substitution , the mechanism would proceed through a high-energy sigma complex (also known as an arenium ion), where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate would be crucial in determining the reaction pathway. The transition state leading to this intermediate would be the rate-determining step.

For nucleophilic addition to the aldehyde , the reaction would proceed through a tetrahedral intermediate, where the nucleophile has added to the carbonyl carbon. The transition state for this step would involve the partial formation of the new bond between the nucleophile and the carbonyl carbon.

The identification of these intermediates and transition states would require advanced experimental techniques such as spectroscopy (NMR, IR) under reaction conditions, as well as computational chemistry studies to model the reaction pathways and energy profiles. Such studies would provide valuable insights into the precise mechanisms of the reactions of this compound and allow for a more accurate prediction of its chemical behavior.

Synthesis and Functionalization of 2 Propylnicotinaldehyde Derivatives

Synthesis of Halogenated and Substituted Nicotinaldehyde Derivatives

The introduction of halogen atoms and other substituents onto the nicotinaldehyde framework is a key strategy for modulating the electronic properties and reactivity of the molecule. These modifications can also provide handles for further downstream chemical transformations.

One common approach to synthesizing substituted pyridine (B92270) aldehydes involves the chlorination of pyridine precursors. For instance, 3-methylpyridine (B133936) can be chlorinated to introduce chlorine atoms, which can then be followed by hydrolysis to yield the corresponding aldehyde. guidechem.com A specific example is the synthesis of 2-chloro-5-phenyl-3-pyridinecarboxaldehyde, which has been achieved with a purity of 94.7%. google.com Another patented process describes the preparation of 2-chloro-3-cyano-5-pyridinecarboxaldehyde from the reaction of 2-cyano-but-2-enenitrile with phosphorus oxychloride and dimethylformamide. google.com

The synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines using a modified Negishi cross-coupling reaction highlights a method for creating more complex substituted pyridine systems. organic-chemistry.org This palladium-catalyzed reaction demonstrates the utility of halogenated pyridines as precursors to more elaborate structures. organic-chemistry.org

Furthermore, the synthesis of various substituted pyridine derivatives often starts from a functionalized aldehyde. For example, new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives have been synthesized by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with the sodium bisulfite adduct of corresponding benzaldehydes. nih.gov

A general method for preparing 2-pyridine carboxaldehyde involves the chlorination of 2-methylpyridine (B31789) to form 2-chloromethyl pyridine, followed by hydrolysis and oxidation. google.com This multi-step process underscores the importance of halogenated intermediates in the synthesis of pyridine aldehydes.

PrecursorReagentsProductReference
3-MethylpyridineChlorine, then hydrolysis3-Pyridinecarboxaldehyde guidechem.com
4-Phenyl-but-3-enenitrilePhosphorus oxychloride, DMF2-Chloro-5-phenyl-3-pyridinecarboxaldehyde google.com
2-Cyano-but-2-enenitrilePhosphorus oxychloride, DMF2-Chloro-3-cyano-5-pyridinecarboxaldehyde google.com
2-MethylpyridineTrichloro isocyanate, then hydrolysis and oxidation2-Pyridine carboxaldehyde google.com

Preparation of Chiral Derivatives and Enantiomers

The synthesis of chiral molecules is of paramount importance in fields such as medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties. The aldehyde functionality of 2-propylnicotinaldehyde provides a key reaction site for the introduction of chirality.

Asymmetric Transformations Utilizing this compound as a Precursor

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. Several methodologies can be envisioned for the asymmetric transformation of this compound.

One such approach is the use of proline-based organocatalysts for asymmetric aldol (B89426) reactions. These catalysts have been shown to be effective in the reaction of acetone (B3395972) with substituted aromatic aldehydes, yielding chiral products with moderate enantioselectivities. nih.gov Applying this methodology to this compound could lead to the formation of chiral β-hydroxy ketones.

Another powerful technique is the use of a dual catalytic system, for instance, combining a metal triflate with a chiral imidazolidinone. This approach has been successfully employed in the asymmetric addition of aldehydes to N-acyl quinoliniums, resulting in optically active dihydroquinolines with excellent selectivity. rsc.org This strategy could be adapted for the asymmetric arylation of this compound.

Biocatalysis offers a green and highly selective alternative for creating chiral molecules. For example, the enantiocomplementary C-C bond forming enzymes benzaldehyde (B42025) lyase and benzoylformate decarboxylase can catalyze the ligation of an aldehyde with acetaldehyde (B116499) to produce either the (R)- or (S)-2-hydroxy ketone. researchgate.net This biocatalytic approach could be explored for the asymmetric synthesis of chiral α-hydroxy ketones from this compound.

Diastereoselective Synthesis of Advanced Intermediates

Diastereoselective synthesis allows for the selective formation of one diastereomer from a molecule with multiple stereocenters. This is crucial for the synthesis of complex molecules with defined three-dimensional structures.

A notable example of a diastereoselective reaction is the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines. nih.gov This method allows for the creation of up to four stereogenic centers with high regio- and diastereoselectivities. nih.gov By converting this compound into a suitable chiral azadiene, this methodology could be used to synthesize complex, stereochemically-defined pyrrolidine (B122466) derivatives.

The diastereoselective synthesis of aminodiols from natural (−)-β-pinene also provides a template for creating advanced chiral intermediates. guidechem.com This process involves the stereoselective epoxidation of an allylic alcohol followed by ring-opening with an amine. guidechem.com Adapting such a sequence starting from a derivative of this compound could yield valuable chiral aminodiol building blocks.

Functionalization Strategies for Diverse Applications

The functionalization of the this compound scaffold is essential for tailoring its properties for specific applications, such as in drug discovery or materials science. Diversity-oriented synthesis aims to create a wide range of structurally distinct molecules from a common starting material.

A palladium/norbornene cooperative catalysis has been reported for the dual-functionalization of iodinated 2-pyridones and uracils. nih.gov This strategy allows for the introduction of both alkyl and aryl groups in a predictable manner, leading to a large number of valuable derivatives. nih.gov A similar approach could be applied to a halogenated derivative of this compound to generate a library of diverse compounds.

The functionalization of pyridinecarboxaldehydes has also been explored for applications in bioconjugation. The reaction of 2-pyridinecarboxaldehydes with the N-terminus of a protein can form stable imidazolidinones. acs.org Studies on the effect of pyridine ring functionalization on this reaction have shown that introducing a 3-methoxy group can lead to accelerated and more stable protein labeling. acs.org This highlights how subtle modifications to the pyridine ring of this compound could optimize its performance in specific biological applications.

The exploration of novel chemical space through N-functionalization has been demonstrated with tertiary sulfonimidamides, where various reactions such as arylation, alkylation, and cyanation were employed to create a diverse set of 47 compounds. nih.gov These types of functionalization reactions could be applied to amine-containing derivatives of this compound to generate a wide range of novel structures.

Functionalization StrategyReagents/CatalystsPotential ApplicationReference
Palladium/norbornene cooperative catalysisAlkyl halides, aryl bromidesDiversity-oriented synthesis nih.gov
N-terminal protein modificationProteinsBioconjugation acs.org
N-functionalization of amine derivativesArylating, alkylating, cyanating agentsExploration of novel chemical space nih.gov

Structural Diversity and Design Principles of this compound-based Scaffolds

The concept of "privileged scaffolds" is central to modern drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets. By decorating a privileged scaffold with different functional groups, a combinatorial library of compounds can be generated for biological screening.

The this compound core can be considered a starting point for the design of novel molecular scaffolds. Computational methods are increasingly being used to design new scaffolds with desired properties. nih.gov The design of libraries based on natural product scaffolds is another promising approach, as natural products often possess inherent biological relevance. researchgate.net

A practical example of scaffold construction is the synthesis of diazepinone and homopiperazine (B121016) scaffolds using a Beckmann rearrangement as a key step. researchgate.net By strategically designing a multi-step synthesis starting from this compound, it is conceivable to construct novel heterocyclic scaffolds. The principles of scaffold architecture and pharmacophoric properties can guide the design of combinatorial libraries based on a this compound core, aiming to generate compounds with potential therapeutic applications. researchgate.net

Based on a thorough search of available scientific literature, detailed theoretical and computational investigations specifically focusing on this compound are not presently available. The required in-depth research findings for the outlined sections—including specific quantum chemistry studies, molecular dynamics simulations, and theoretical reactivity models for this particular compound—have not been published in the accessible scientific domain.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables that adheres to the strict requirement of focusing solely on this compound. Information on analogous compounds cannot be substituted without violating the explicit instructions of the prompt.

Theoretical and Computational Investigations of 2 Propylnicotinaldehyde

Development of Computational Methodologies and Software for Pyridine (B92270) Aldehyde Systems

The theoretical and computational investigation of pyridine aldehyde systems, including 2-Propylnicotinaldehyde, relies on a diverse and evolving set of methodologies and software. These tools allow researchers to predict molecular structures, vibrational frequencies, reaction energetics, and other properties, offering insights that complement experimental work. osu.edumaterialsciencejournal.org

A foundational approach in the study of pyridine derivatives involves quantum mechanical (QM) methods. nih.gov Density Functional Theory (DFT) is a widely used method, with the B3LYP functional being a common choice for calculating the properties of pyridine-containing molecules. osu.edumaterialsciencejournal.org Hartree-Fock (HF) theory is another QM method that has been applied to this class of compounds. materialsciencejournal.org These calculations are instrumental in optimizing molecular geometries, predicting vibrational spectra, and understanding electronic structures. materialsciencejournal.org For instance, DFT and HF methods have been used to calculate the vibrational wavenumbers of pyridine carboxaldehyde, which are then compared with experimental infrared and Raman spectroscopy data to validate the computational models. materialsciencejournal.org

To handle the complexity of chemical reactions and larger systems, computational strategies often model reaction pathways to determine the most energetically favorable mechanisms. osu.edu Techniques such as transition state scans, vibrational frequency calculations, and intrinsic reaction coordinate searches are employed to map out the potential energy surface of a reaction. osu.edu The influence of the solvent is often incorporated using models like the polarizable continuum model (PCM). osu.edu

The development of computational chemistry has also led to the creation of sophisticated software packages that implement these theoretical methods. Programs like Gaussian09 and GaussView are standard tools for performing and visualizing QM calculations on molecules like pyridine aldehydes. osu.edumaterialsciencejournal.org Beyond fundamental calculations, specialized software has been developed for specific types of analysis. For example, in silico toxicology platforms such as Derek Nexus, TEST, and Toxtree are used to flag potential toxicological risks by identifying structural alerts, like aldehyde fragments, within a molecule. mdpi.com For analytical data processing, open-source software like the Python package MOCCA (Multivariate Online Chromatographic Comprehensive Analysis) has been developed to analyze complex chromatographic data from reaction screenings. acs.org

Software/PlatformApplication in Pyridine Aldehyde SystemsReference
Gaussian09/GaussView Performing and visualizing quantum mechanical calculations (DFT, HF) to predict molecular structure, vibrational frequencies, and energetics. osu.edumaterialsciencejournal.org
Derek Nexus, TEST, Toxtree In silico toxicology assessment; flagging potential risks based on structural fragments like aldehydes. mdpi.com
MOCCA Open-source analysis of chromatographic data for reaction optimization and screening. acs.org
AI-Enhanced Simulation Frameworks Enabling efficient Path Integral Molecular Dynamics (PIMD) using Machine Learning Force Fields (MLFFs) to study quantum effects. arxiv.org

Force Field Development and Refinement for Molecular Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in condensed phases, but their accuracy is highly dependent on the quality of the underlying force field. nih.gov A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. nih.gov For pyridine derivatives, significant effort has been dedicated to developing and refining force fields that can accurately predict their physical and thermodynamic properties. ntnu.noplu.mx

The development of a robust force field, a process known as parameterization, typically involves a combination of quantum mechanical calculations and fitting to experimental data. nih.govntnu.no For aromatic nitrogen-containing heterocycles like pyridine, this process begins with ab initio calculations to determine optimized molecular structures and to sample the energy surface of the isolated molecule. ntnu.noplu.mx A crucial aspect is the accurate representation of partial atomic charges, as these molecules can exhibit significant shifts in electron density based on their atomic environments. ntnu.no

Several widely used force fields have been extended or specifically parameterized for pyridine and related compounds:

OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom): An extension of the OPLS-AA force field for heterocycles, including pyridine, has been developed. plu.mx In this approach, partial atomic charges are derived by fitting to the electrostatic potential surfaces from RHF/6–31G* calculations, while Lennard-Jones parameters are adopted from standard OPLS values. plu.mx Bond-stretching and angle-bending parameters are often taken from other established force fields like AMBER. plu.mx This parameterization has shown good performance in computing the structures, interaction energies with water, and thermodynamic properties (densities and heats of vaporization) of pure liquids. plu.mx

COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies): This force field has been used to develop high-level, condensed-phase optimized parameters for a series of aromatic compounds containing nitrogen. ntnu.no The COMPASS functional form has been found to yield accurate predictions of properties like PVT behavior and heats of vaporization over wide temperature and pressure ranges. ntnu.no

CGenFF (CHARMM General Force Field): Developed for drug-like molecules, CGenFF is compatible with the CHARMM biomolecular force fields. nih.govnih.gov Its parameterization protocol involves targeting QM dipole moments and water interaction energies for partial atomic charges, experimental condensed phase properties for Lennard-Jones parameters, and QM calculations for bonded parameters. nih.gov This approach has been used to create parameters for complex pyridine-containing pesticides. nih.gov

DIFF (Distributed Intermolecular Force Field): This non-empirical approach uses distributed atomic multipoles, polarizabilities, and dispersion coefficients derived from Symmetry-Adapted Perturbation Theory (SAPT) calculations. aip.org A DIFF for pyridine was shown to model experimental crystal structures with high accuracy, demonstrating the predictive power of force fields derived from the fundamental theory of intermolecular forces. aip.org

A significant advancement in force field development is the inclusion of electronic polarization effects. nih.gov Standard additive force fields use fixed partial atomic charges, which can be a limitation. nih.gov Polarizable force fields, such as those based on the classical Drude oscillator model, have been developed for heterocyclic aromatic compounds to provide a more accurate physical representation of intermolecular interactions. nih.gov

Force FieldTypeParameterization BasisKey Features for Pyridine SystemsReference
OPLS-AA All-Atom, AdditiveQM electrostatic potentials (charges), AMBER (bonded terms), experimental liquid properties.Good performance for structures, hydration energies, and thermodynamic properties of liquids. plu.mx
COMPASS All-Atom, AdditiveAb initio calculations (structure, energy), experimental condensed-phase data.High accuracy for PVT behavior and heats of vaporization over broad temperature/pressure ranges. ntnu.no
CGenFF All-Atom, AdditiveQM calculations (charges, bonded terms), experimental condensed-phase properties.Designed for drug-like molecules; compatible with CHARMM biomolecular force fields. nih.govnih.gov
DIFF Anisotropic, Non-empiricalSAPT(DFT) calculations, distributed multipoles and polarizabilities.High accuracy in modeling solid-state crystal structures without fitting to experimental crystal data. aip.org
Drude Model All-Atom, PolarizableQM calculations, experimental data.Explicitly includes electronic polarization for a more accurate description of intermolecular interactions. nih.gov

Applications of 2 Propylnicotinaldehyde in Advanced Chemical Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

The use of chiral building blocks is fundamental to modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules. These building blocks are molecules that possess one or more stereocenters and are used as starting materials. Their incorporation into a synthetic route allows for the transfer of chirality to the final product, which is crucial in the development of pharmaceuticals and other biologically active compounds where stereochemistry dictates efficacy and safety. mdpi.com Common sources for chiral building blocks include natural products (the "chiral pool"), asymmetric synthesis, and enzymatic resolutions. While aldehydes are a common class of chiral building blocks, specific research detailing the application of 2-Propylnicotinaldehyde in this capacity is not prominently available in the reviewed literature.

Role in Organocatalysis and Biocatalysis

Organocatalysis and biocatalysis represent green and efficient alternatives to traditional metal-based catalysis for asymmetric synthesis. nih.gov Organocatalysis employs small organic molecules to catalyze reactions, while biocatalysis utilizes enzymes. nih.gov Both fields often rely on chiral molecules to induce enantioselectivity. nih.gov For instance, cofactors like thiamine pyrophosphate (TPP) have been instrumental in the development of N-heterocyclic carbene (NHC) organocatalysis for C-C bond formation. nih.gov Similarly, nicotinamide cofactors (NAD+/NADH) are key in many enzymatic redox reactions. nih.gov Although pyridinic aldehydes can be substrates in such reactions, specific studies detailing this compound's role as a catalyst or a key substrate in organocatalytic or biocatalytic systems have not been identified in the current body of scientific literature.

Enantioselective Synthesis of Complex Molecules

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Chiral building blocks are a cornerstone of this field, providing a reliable method to introduce stereocenters. nih.govsigmaaldrich.com For example, chiral γ-aryloxybutenolides have been utilized as "chiral aldehyde" equivalents in cycloaddition and Michael reactions to synthesize complex molecules like metabotropic glutamate receptor antagonists and (+)-brefeldin A. nih.gov Multicomponent reactions, often catalyzed by chiral acids, are another powerful tool for the efficient, enantioselective synthesis of complex heterocyclic structures like γ-lactams. nih.gov However, the scientific literature lacks specific examples or dedicated research on the application of this compound as a precursor or key intermediate in the enantioselective synthesis of complex molecules.

Catalytic Applications

The catalytic utility of a molecule is determined by its ability to accelerate a chemical reaction without being consumed. This can occur in various phases and through different mechanisms.

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This often allows for high selectivity and mild reaction conditions. Metal-ligand cooperation, where both the metal center and the ligand participate in bond activation, is a key principle in the design of efficient homogeneous catalysts for processes like dehydrogenation. mdpi.com While pyridine-containing molecules are common ligands in homogeneous catalysis, there is no specific research available that describes the use of this compound as a ligand or a catalyst in homogeneous catalytic systems.

Heterogeneous Catalysis and Surface Interactions

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants. mdpi.com The process is highly dependent on the surface chemistry and structure of the catalyst. nih.govornl.gov Metal nanoparticles on oxide supports are a common type of heterogeneous catalyst, and their performance can be significantly affected by restructuring under reaction conditions. nih.gov Understanding the interaction of molecules with catalyst surfaces is crucial for designing effective catalysts. nih.gov The study of this compound in the context of heterogeneous catalysis, including its adsorption, reaction on surfaces, or its role in modifying catalyst surfaces, has not been reported in the available scientific literature.

Photoredox Catalysis and Cross-Coupling Reactions

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. princeton.edu Dual catalysis systems, often combining a photoredox catalyst with a transition metal catalyst like nickel, have become a powerful tool for cross-coupling reactions, particularly for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.govmendeley.com These reactions often involve radical intermediates. researchgate.net While this is a rapidly expanding field with broad substrate scopes, specific studies employing this compound as a substrate, catalyst, or ligand in photoredox-mediated cross-coupling reactions are not found in the current scientific literature.

Nanomaterial-Based Catalysts (e.g., Gold Nanostars, Nanocelluloses)

Nanomaterial-based catalysts are at the forefront of catalytic science, offering high surface-area-to-volume ratios and unique electronic properties that can enhance catalytic activity and selectivity. These catalysts often consist of metallic nanoparticles, such as gold nanostars, or are supported on nanostructured materials like nanocellulose.

The aldehyde functionality of this compound presents a reactive handle for its immobilization onto the surface of nanomaterials. For instance, the aldehyde group can be used to covalently attach the molecule to amine-functionalized nanostructures through the formation of an imine bond. This surface modification could influence the catalytic properties of the nanomaterial in several ways:

Gold Nanostars: Gold nanostars are a class of gold nanoparticles with multiple sharp branches, which exhibit strong localized surface plasmon resonance (LSPR). The functionalization of gold nanostars with this compound could modulate their electronic properties and, consequently, their catalytic activity in plasmon-driven reactions. The pyridine (B92270) nitrogen atom in this compound could also coordinate with the gold surface, providing a stable anchoring point.

Nanocelluloses: Nanocellulose is a renewable and biodegradable nanomaterial derived from cellulose. Its surface is rich in hydroxyl groups, which can be chemically modified. This compound could be grafted onto the nanocellulose surface, potentially serving as a catalytic site itself or as a linker to immobilize other catalytically active species. The propyl group might also impart a degree of hydrophobicity to the nanocellulose surface, influencing its interaction with substrates in catalytic reactions.

NanomaterialPotential Role of this compoundPotential Application
Gold NanostarsSurface ligand to modulate LSPR and catalytic sites.Plasmon-enhanced catalysis, sensing.
NanocellulosesCovalently attached catalytic moiety or linker.Heterogeneous catalysis, catalyst support.

Applications in Materials Science and Engineering

The unique chemical structure of this compound, combining a reactive aldehyde, a coordinating pyridine ring, and a hydrophobic propyl group, makes it a promising candidate for the development of novel materials with tailored properties.

The reactivity of the aldehyde group is central to the synthesis of new materials. This compound can participate in a variety of condensation reactions to form larger, more complex structures. For example, it can react with amines to form Schiff bases (imines), with active methylene (B1212753) compounds in Knoevenagel condensations, or with hydrazines to form hydrazones. These reactions can be employed to synthesize a range of materials, from discrete molecular complexes to extended polymeric structures. The pyridine ring can further act as a ligand for metal coordination, leading to the formation of metallo-organic materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.gov They are synthesized from organic building blocks linked by strong covalent bonds. nih.gov Aldehyde-containing molecules are common precursors for the synthesis of imine-linked COFs, which are known for their good chemical stability. nih.gov

This compound could serve as a monotopic or, if dimerized, a ditopic building block in the synthesis of COFs. Its reaction with multitopic amines would lead to the formation of a 2D or 3D network structure. The incorporation of the 2-propylnicotinyl moiety into the COF structure could introduce several desirable features:

Porosity Modification: The propyl group could influence the packing of the COF layers and modify the pore environment, potentially enhancing its selectivity for certain guest molecules.

Active Sites: The pyridine nitrogen atom within the pores could act as a Lewis basic site for catalysis or as a binding site for metal ions, leading to post-synthetically modified metallated COFs. nih.gov

Illustrative Example of a Potential COF Synthesis:

Reactant AReactant BResulting LinkagePotential COF Properties
This compound1,3,5-Tris(4-aminophenyl)benzeneImine (-C=N-)Crystalline, porous, pyridine-functionalized pores.

In polymer chemistry, this compound can be utilized in several ways. It can be used as a monomer in condensation polymerization reactions or as a functionalizing agent to modify existing polymers. The aldehyde group can be reacted with polymers containing amine or hydroxyl groups to graft the nicotinyl moiety onto the polymer backbone.

In the context of polymer nanocomposites, this compound could be used to modify the surface of inorganic nanofillers (e.g., silica, titania). This surface modification can improve the compatibility between the nanofiller and the polymer matrix, leading to enhanced mechanical and thermal properties of the resulting nanocomposite. The pyridine group could also introduce specific functionalities, such as antimicrobial activity or metal-ion scavenging capabilities, to the nanocomposite material.

Supramolecular chemistry focuses on the non-covalent interactions between molecules. This compound possesses several features that make it an interesting building block for supramolecular assembly:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems.

Metal Coordination: The pyridine nitrogen is a well-known coordination site for a variety of metal ions.

These non-covalent interactions can be exploited to direct the self-assembly of this compound into well-defined supramolecular architectures, such as chains, sheets, or more complex 3D structures. The presence of the propyl group could also lead to solvophobic effects that influence the self-assembly process in solution. The combination of these interactions could be used to construct functional supramolecular materials for applications in sensing, catalysis, or drug delivery.

Interaction TypeParticipating Moiety in this compoundPotential Supramolecular Structure
Hydrogen BondingPyridine NitrogenChains, layers
π-π StackingPyridine RingStacked arrays
Metal CoordinationPyridine NitrogenMetallo-supramolecular cages, polymers

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-propylnicotinaldehyde with high purity and yield?

To optimize synthesis, researchers should employ controlled reaction conditions (e.g., inert atmosphere, temperature gradients) and validate purity via HPLC or GC-MS. Utilize fractional distillation or recrystallization for purification, and confirm structural integrity through NMR and IR spectroscopy. Experimental protocols must adhere to NIH preclinical reporting guidelines, including reagent stoichiometry, catalyst selection, and reaction time documentation to ensure reproducibility .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Design a stability study using accelerated degradation protocols: expose the compound to buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS at predefined intervals. Statistical analysis (ANOVA or regression models) should quantify degradation rates, with validation against control samples. Report deviations using standardized formats to enhance cross-study comparability .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is optimal for sensitivity and specificity. Validate the method using FDA guidelines for linearity, accuracy, and precision. For tissue samples, homogenize in acetonitrile:water (70:30) to minimize matrix interference. Include calibration curves spanning expected physiological concentrations and perform recovery studies to assess extraction efficiency .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Apply density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Compare reactivity with analogs (e.g., 2-nitrobenzaldehyde) using docking simulations or transition state analysis. Validate predictions experimentally via kinetic studies under controlled nucleophilic conditions (e.g., with thiols or amines). Address discrepancies between theoretical and empirical data by refining computational parameters (solvent models, basis sets) .

Q. What strategies resolve contradictory data on the biological activity of this compound across in vitro and in vivo models?

Conduct a systematic review following PRISMA guidelines to aggregate existing evidence. Classify studies by model system (cell lines, animal species) and dosage. Use meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., solvent choice, exposure duration). For conflicting in vivo results, design head-to-head experiments with standardized endpoints (e.g., IC₅₀, AUC) and blinded assessments to minimize bias .

Q. How should researchers design a comparative study to evaluate this compound’s efficacy against structurally related aldehydes?

Adopt a PICOT framework:

  • P (Population): Specific cell lines or enzyme targets.
  • I (Intervention): this compound at physiologically relevant concentrations.
  • C (Comparison): Analogs (e.g., 4-hydroxy-3-methoxycinnamaldehyde).
  • O (Outcome): Metrics like binding affinity, inhibition kinetics, or cytotoxicity.
  • T (Time): Acute vs. chronic exposure periods.
    Use a factorial design to test interactions between variables and apply Bonferroni correction for multiple comparisons .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report 95% confidence intervals for EC₅₀ values and perform residual analysis to assess goodness-of-fit. For non-normal distributions, apply nonparametric tests (e.g., Kruskal-Wallis) and bootstrap resampling. Predefine exclusion criteria for outliers in the study protocol to maintain rigor .

Q. How can researchers mitigate threats to validity in mechanistic studies involving this compound?

  • Internal validity: Use randomized block designs to control for batch effects.
  • Construct validity: Validate biomarkers (e.g., ROS levels) with orthogonal assays.
  • External validity: Test across multiple cell lines or animal models.
    Document all deviations from the protocol and conduct sensitivity analyses to evaluate their impact .

Q. What criteria should guide the selection of databases for literature reviews on this compound?

Prioritize databases with robust chemical indexing (e.g., PubMed, SciFinder, Reaxys). Use controlled vocabularies (MeSH terms, CAS Registry Numbers) and Boolean operators to refine searches. Exclude non-peer-reviewed sources and cross-verify data against primary literature. Adhere to citation management tools (e.g., EndNote, Zotero) to track sources and avoid plagiarism .

Contradiction and Reproducibility

Q. How should researchers address irreproducible results in synthetic protocols for this compound?

Audit procedural variables: reagent purity, equipment calibration (e.g., temperature probes), and technician variability. Publish detailed supplementary materials, including raw spectral data and step-by-step videos. Collaborate with independent labs for external validation and report findings using the ARRIVE guidelines for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.